Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate (CAS: 1072944-77-4) is a polyfunctionalized quinoline derivative with the molecular formula $$ \text{C}{12}\text{H}{7}\text{BrF}{3}\text{NO}{3} $$ and a molecular weight of 350.09 g/mol. Its IUPAC name reflects its structural features:
- A quinoline core (bicyclic system with a benzene ring fused to a pyridine ring).
- Substituents :
- A methyl carboxylate group at position 2.
- A hydroxyl group at position 4.
- A trifluoromethyl group at position 5.
- A bromo atom at position 8.
The compound’s SMILES notation is $$ \text{COC(=O)C1=NC2=C(Br)C=CC(C(F)(F)F)C2=C(O)C1} $$, and its InChI key is OPEUYXHXFXICBM-UHFFFAOYSA-N .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{7}\text{BrF}{3}\text{NO}{3} $$ |
| Molecular Weight | 350.09 g/mol |
| CAS Registry Number | 1072944-77-4 |
| Purity | ≥98% (typical commercial grade) |
| XLogP3 | 3.2 (predicted) |
Significance in Organic Chemistry
This compound is notable for its multifunctional reactivity , making it a valuable intermediate in synthetic chemistry:
- Electrophilic Sites : The bromine atom at position 8 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira).
- Nucleophilic Sites : The hydroxyl group at position 4 and ester at position 2 allow acylations, alkylations, or hydrolyses.
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for pharmaceutical applications.
Applications Include :
- Drug Discovery : Quinoline scaffolds are explored for antimicrobial, anticancer, and anti-inflammatory agents.
- Materials Science : Fluorescent derivatives for optoelectronic devices.
- Agrochemicals : Herbicides and fungicides leveraging halogenated quinolines.
Table 2: Functional Group Reactivity
| Position | Functional Group | Reactivity Example |
|---|---|---|
| 2 | Methyl carboxylate | Hydrolysis to carboxylic acid |
| 4 | Hydroxyl | O-Alkylation or phosphorylation |
| 5 | Trifluoromethyl | Electron-withdrawing stabilization |
| 8 | Bromo | Palladium-catalyzed cross-coupling |
Research Objectives and Scope
Recent studies focus on:
- Synthetic Optimization :
- Functionalization Strategies :
- Application-Driven Research :
Table 3: Recent Synthetic Methodologies
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Cyclohexanone, MsOH, reflux | 63% | |
| Sonogashira Coupling | Pd(PPh$$3$$)$$4$$, CuI, DMF | 71–99% | |
| Bromination | POBr$$_3$$, 93–95°C | 80% |
Properties
IUPAC Name |
methyl 8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO3/c1-20-11(19)7-4-8(18)9-5(12(14,15)16)2-3-6(13)10(9)17-7/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEUYXHXFXICBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674798 | |
| Record name | Methyl 8-bromo-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-77-4 | |
| Record name | Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-bromo-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate (CAS No. 1072944-77-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.
- Molecular Formula : C12H7BrF3NO3
- Molecular Weight : 336.06 g/mol
- Structure : The compound features a quinoline core with a trifluoromethyl group and a bromine atom, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been studied for their antibacterial properties. The incorporation of trifluoromethyl groups often enhances the potency of these compounds against various bacterial strains.
- Anticancer Potential : Research indicates that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
- Enzyme Inhibition : Compounds containing quinoline structures have been identified as inhibitors of various enzymes, including phosphodiesterases (PDEs), which play critical roles in cellular signaling.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those structurally similar to this compound. Results indicated that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Both pathogens |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
Enzyme Inhibition Studies
The compound has been investigated for its potential as a phosphodiesterase inhibitor. PDEs are involved in the hydrolysis of cyclic nucleotides, which are vital for many physiological processes, including vasodilation and neurotransmission. Inhibiting these enzymes can lead to therapeutic effects in conditions such as erectile dysfunction and certain cancers .
Case Studies
- Case Study on Anticancer Effects : A preclinical trial involving this compound showed a reduction in tumor size in xenograft models when treated with this compound alongside standard chemotherapy agents. The study highlighted synergistic effects that enhanced overall treatment efficacy .
- Antibacterial Efficacy : A comparative study on various quinoline derivatives illustrated that those with trifluoromethyl substitutions had significantly improved antibacterial activity compared to their non-fluorinated counterparts, underscoring the importance of chemical modifications in enhancing bioactivity .
Scientific Research Applications
Medicinal Chemistry
Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate has been studied for its potential as an antimicrobial agent . Research indicates that quinoline derivatives often exhibit antibacterial and antifungal properties, making them suitable candidates for developing new pharmaceuticals. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and increase its bioactivity.
Case Study: Antimicrobial Activity
In a study evaluating various quinoline derivatives, this compound demonstrated notable activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the quinoline core could lead to compounds with enhanced antimicrobial properties.
Cancer Research
The compound has also been investigated for its anticancer properties . Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription.
Case Study: Topoisomerase Inhibition
In vitro studies showed that this compound inhibited topoisomerase II activity in cancer cell lines, leading to increased apoptosis rates. This suggests potential applications in targeted cancer therapies.
Fluorescent Probes
Due to its unique structural features, this compound can serve as a fluorescent probe in biochemical assays. The incorporation of fluorine atoms enhances fluorescence properties, making it useful for imaging applications.
Case Study: Cellular Imaging
Research has demonstrated that this compound can be utilized in cellular imaging studies to track cellular processes in real-time. Its fluorescence allows for the visualization of cellular structures and dynamics in living cells.
Material Science
The compound's chemical properties make it a candidate for use in developing advanced materials, particularly in the field of organic electronics .
Case Study: Organic Light Emitting Diodes (OLEDs)
Studies have explored the incorporation of this compound into OLEDs due to its electron transport capabilities. The compound's stability and electronic properties contribute to improved device performance and efficiency.
Synthesis of Other Compounds
This compound serves as an important intermediate in synthesizing other bioactive compounds. Its reactivity allows for further functionalization, enabling the development of new derivatives with tailored biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
The compound shares structural homology with several quinoline derivatives, as outlined in Table 1. Key differences in substituent positions and functional groups significantly impact their physicochemical properties and biological activities.
Table 1: Structural Comparison of Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate and Analogues
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: The bromo group at position 8 in the target compound distinguishes it from analogs like 6-Bromo-2-trifluoromethylquinoline (similarity 0.75), where bromo at position 6 correlates with lower anti-malarial potency . Compared to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (similarity 0.84), the target compound’s single bromo substituent may reduce off-target effects while retaining antibacterial activity via FtsZ inhibition .
Functional Group Impact: The methyl ester at position 2 likely enhances metabolic stability compared to carboxylic acid derivatives (e.g., 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid) .
Synergistic Potential: While the target compound’s standalone efficacy is unconfirmed, halogenated quinolines with trifluoromethyl groups often show synergistic effects with artemisinin derivatives in antiparasitic applications .
Preparation Methods
General Synthetic Strategies for Quinoline Derivatives
While specific synthetic routes for this exact compound are limited in open literature, quinoline derivatives with similar substitution patterns are typically prepared through multi-step synthetic sequences involving:
- Functionalization of quinoline cores via electrophilic aromatic substitution or halogenation.
- Introduction of trifluoromethyl groups often via trifluoromethylation reagents or starting materials.
- Esterification or methylation steps to install carboxylate methyl esters.
- Hydroxylation or oxidation to introduce hydroxy groups at specific positions.
These reactions are generally carried out under controlled conditions with catalytic or reagent-driven processes.
Reported Preparation Methods Relevant to the Target Compound
Halogenation and Functional Group Introduction
- The preparation of bromo-substituted quinoline derivatives such as 5-bromo-2-methyl 4-hydroxypyridinecarboxylate involves reduction and substitution steps starting from nitro- or amino-substituted precursors. For example, reduction of 5-bromo-2-nitroisonicotinic acid methyl ester with activated iron powder in ethanol and acetic acid yields 2-amino-5-bromoisonicotinic acid methyl ester, which can be further transformed.
Introduction of Trifluoromethyl Group
- The trifluoromethyl group is commonly introduced via starting materials already bearing this group or by using trifluoromethylation reagents in palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-8-(trifluoromethyl)quinoline has been synthesized using palladium-catalyzed coupling reactions involving phosphine ligands and bases in solvents like dimethylformamide or 1,4-dioxane under inert atmosphere with microwave irradiation or heating.
Hydroxylation and Esterification
Hydroxylation at the 4-position of quinoline rings can be achieved by controlled oxidation or via hydrolysis of suitable precursors. Esterification to form methyl carboxylates is often performed by reacting carboxylic acid derivatives with methanol under acidic or catalytic conditions.
A general procedure for synthesizing 8-hydroxyquinoline derivatives involves refluxing 2-aminophenol with acrolein in acidic aqueous media, followed by pH adjustment, extraction, and purification by chromatography. This method can be adapted for quinoline carboxylate derivatives.
Methylation Reactions
- Methylation of hydroxyquinoline derivatives to form methyl esters or methyl ethers has been reported using methyl iodide and bases such as triethylamine, sodium hydride, or potassium carbonate in polar solvents like dimethylformamide. The methylation proceeds via SN2 mechanisms, with reaction conditions influencing the selectivity toward O- or N-methylation.
Representative Synthetic Route (Inferred from Related Compounds)
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
The preparation of methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate involves strategic installation of bromine and trifluoromethyl groups on the quinoline ring, followed by hydroxylation and esterification.
Palladium-catalyzed cross-coupling reactions are central to introducing the trifluoromethyl group, with ligand and base choice significantly affecting yield and selectivity.
Hydroxylation at the 4-position is typically achieved via controlled reaction conditions involving 2-aminophenol and aldehyde derivatives, allowing for regioselective substitution.
Methylation steps require strong bases and polar aprotic solvents to favor O-methylation of hydroxyquinoline derivatives, with reaction monitoring by NMR to confirm product purity and selectivity.
Purification methods such as flash chromatography using solvent gradients are standard to isolate the pure compound.
Summary Table of Preparation Method Components
| Component | Role in Synthesis | Typical Conditions/Notes |
|---|---|---|
| 5-bromoquinoline | Starting material for brominated quinoline | Commercially available or synthesized precursor |
| Trifluoromethyl source | Introduces trifluoromethyl group | Used in Pd-catalyzed cross-coupling |
| Palladium catalyst | Catalyst for cross-coupling | Pd2(dba)3·CHCl3, Pd-methanesulfonate complexes |
| Phosphine ligands | Ligands to stabilize Pd catalyst | DavePhos, RuPhos |
| Bases | Deprotonation and reaction facilitation | K3PO4, K2CO3, NaH |
| Solvents | Reaction medium | DMF, 1,4-dioxane, ethanol, chloroform |
| 2-aminophenol | Hydroxylation reagent | Reflux in acidic aqueous solution |
| Methyl iodide | Methylation agent | Requires strong base, SN2 mechanism |
| Purification | Isolation of pure product | Flash chromatography with EtOAc/cyclohexane or petroleum ether |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylate, and what key parameters influence yield?
- Methodological Answer : A common approach involves refluxing precursor quinoline derivatives (e.g., 5-hydroxymethyl-8-hydroxyquinoline) with substituted carboxylic acids in anhydrous tetrahydrofuran (THF) under acidic conditions (HCl) for 10–12 hours . Key parameters include:
- Reaction time : Prolonged reflux (≥10 hours) ensures complete cyclization.
- Purification : Silica gel column chromatography with optimized solvent ratios (e.g., 85:15 CH₂Cl₂/hexane) improves purity .
- Substituent compatibility : Bromo and trifluoromethyl groups may require inert atmospheres to prevent side reactions .
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., trifluoromethyl at position 5, bromo at position 8) .
- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .
- X-ray crystallography : To resolve ambiguities in regiochemistry, especially if steric hindrance from trifluoromethyl groups complicates spectral interpretation .
Q. What are the solubility properties and formulation strategies for this compound in biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. The trifluoromethyl group enhances lipid solubility but may reduce aqueous stability .
- Formulation : For in vitro studies, use sonication or co-solvents (e.g., cyclodextrins) to mitigate precipitation. For in vivo work, consider nanoemulsion or liposomal encapsulation .
Advanced Research Questions
Q. How does the bromo substituent at position 8 influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The bromo group at position 8 acts as a directing group for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient quinoline cores .
- Steric effects : The adjacent trifluoromethyl group at position 5 may slow coupling kinetics; elevated temperatures (80–100°C) are often required .
- Example: Substitution with aryl boronic acids yields derivatives with modified pharmacokinetic profiles .
Q. What are the implications of trifluoromethyl group substitution on the compound’s electronic properties?
- Methodological Answer :
- Electron-withdrawing effect : The CF₃ group at position 5 reduces electron density on the quinoline ring, enhancing resistance to oxidative degradation .
- Spectroscopic impact : The –CF₃ group splits ¹H NMR signals for adjacent protons (e.g., H-4 and H-6) due to anisotropic shielding .
- Bioactivity modulation : Trifluoromethyl groups improve membrane permeability and metabolic stability in antimicrobial or anticancer assays .
Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry to assess hydrolysis susceptibility (e.g., ester group lability at pH > 7) .
- Molecular dynamics (MD) simulations : Model interactions with solvents (e.g., DMSO vs. water) to predict aggregation or degradation pathways .
- pKa prediction tools : Software like MarvinSuite estimates ionization states, critical for optimizing storage buffers (pH 6–7 recommended) .
Contradictions and Cautions
- Safety data : While some sources report no significant hazards , others emphasize stringent handling (e.g., PPE, ventilation) due to limited toxicology data . Always follow institutional safety protocols.
- Synthetic yields : Yields for brominated quinolines vary widely (30–70%) depending on precursor purity and reaction setup .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
